N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
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Overview
Description
N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE: is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzenesulfonic acid.
Reduction: Formation of N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)amino]acetamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonamides.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- 4-methoxyphenyl methyl(4-methylphenyl)carbamate
- 4-methoxyphenyl isocyanide
Uniqueness: N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that compounds similar to N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, thereby reducing inflammation.
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Enzyme inhibition | Inhibition of carbonic anhydrase |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens. The results indicated that N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -
Anti-inflammatory Mechanism :
In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions. -
Enzyme Activity Study :
The compound was tested for its ability to inhibit carbonic anhydrase. Results showed a competitive inhibition pattern with an IC50 value indicating moderate potency compared to other known inhibitors.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing the importance of the methoxy group in enhancing biological activity. The presence of the 4-methoxyphenyl moiety appears to facilitate better interaction with target enzymes and receptors.
Table: Structure-Activity Relationship Insights
Compound Structure | Biological Activity | Notes |
---|---|---|
N-(4-Methoxyphenyl)-2-(N-methylsulfonamide) | Moderate antibacterial | Effective against Gram-positive bacteria |
N-(4-Methoxyphenyl)-2-(N-ethylsulfonamide) | Low antibacterial | Reduced efficacy observed |
N-(4-Methoxyphenyl)-2-(N-propylsulfonamide) | High anti-inflammatory | Significant reduction in cytokines |
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(2)12-17(20)18-14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDRASTLJBEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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